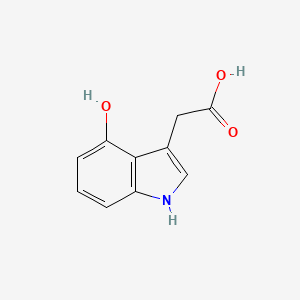

2-(4-hydroxy-1H-indol-3-yl)acetic Acid

Vue d'ensemble

Description

L'acide 4-hydroxyindole-3-acétique est un dérivé de l'acide indole-3-acétique, une hormone végétale bien connueC'est un métabolite de la psilocybine et de la psilocine, des composés présents dans certains champignons .

Applications De Recherche Scientifique

4-Hydroxyindole-3-acetic acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that 2-(4-hydroxy-1H-indol-3-yl)acetic Acid may interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Indole-3-acetic acid, a related compound, is known to be a product of the metabolism of serotonin . This suggests that this compound may be involved in similar biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 19118300 , which may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.

Action Environment

It’s known that thermal decomposition can lead to the release of irritating gases and vapors . Therefore, heat and sources of ignition may affect the stability of this compound.

Méthodes De Préparation

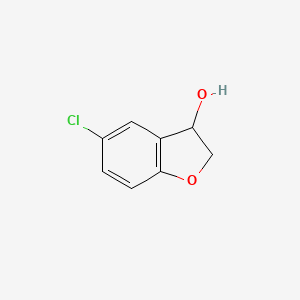

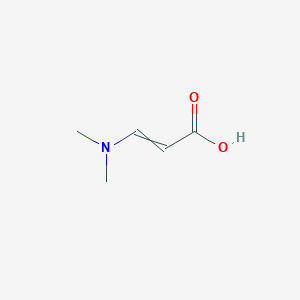

Voies synthétiques et conditions de réaction : L'acide 4-hydroxyindole-3-acétique peut être synthétisé selon plusieurs méthodes. Une approche courante implique la transformation microbiologique de l'acide indole-3-acétique. Ce processus implique généralement l'utilisation de micro-organismes spécifiques capables d'hydroxyler l'acide indole-3-acétique en position 4 . Une autre méthode implique la synthèse chimique, où des dérivés d'indole sont soumis à des réactions d'hydroxylation dans des conditions contrôlées .

Méthodes de production industrielle : La production industrielle de l'acide 4-hydroxyindole-3-acétique repose souvent sur des procédés biocatalytiques. Ces procédés utilisent des usines cellulaires microbiennes pour convertir l'acide indole-3-acétique en sa forme hydroxylée. Cette méthode est préférée en raison de son efficacité et de sa capacité à produire le composé en grandes quantités .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 4-hydroxyindole-3-acétique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé pour différentes applications.

Réactifs et conditions communs:

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés pour oxyder l'acide 4-hydroxyindole-3-acétique.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour réduire le composé.

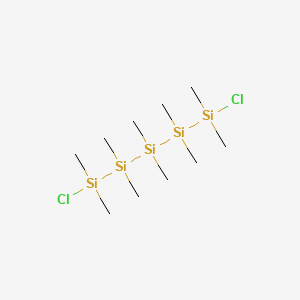

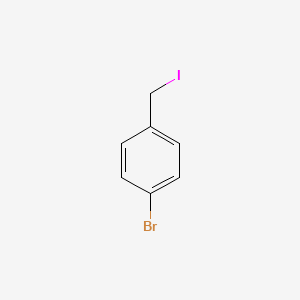

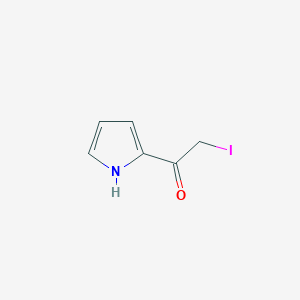

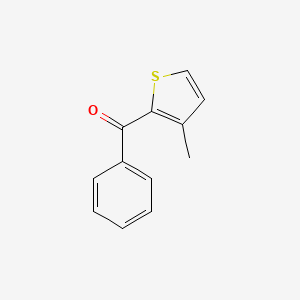

Substitution : Des réactions d'halogénation et d'alkylation peuvent être réalisées en utilisant des réactifs tels que le brome ou les halogénoalcanes.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'indole substitués, qui ont des applications dans les produits pharmaceutiques et d'autres industries .

4. Applications de la recherche scientifique

L'acide 4-hydroxyindole-3-acétique a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme étalon de référence en chimie analytique pour l'étude des dérivés d'indole.

Industrie : Il est utilisé dans la production de colorants naturels et comme précurseur de divers composés bioactifs.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 4-hydroxyindole-3-acétique implique son interaction avec des cibles moléculaires et des voies spécifiques. Il agit comme un agoniste à plusieurs récepteurs de la sérotonine, notamment les récepteurs 5-HT2A et 5-HT2C. Cette interaction est cruciale pour ses effets psychoactifs et ses applications thérapeutiques potentielles . La capacité du composé à moduler les voies de la sérotonine en fait un candidat prometteur pour le traitement de divers troubles cérébraux .

Comparaison Avec Des Composés Similaires

L'acide 4-hydroxyindole-3-acétique est similaire à d'autres dérivés d'indole tels que :

Acide indole-3-acétique : Une hormone végétale impliquée dans la régulation de la croissance.

Acide 4-chloroindole-3-acétique : Un autre dérivé aux propriétés herbicides.

Psilocine : Un composé psychoactif présent dans certains champignons.

Unicité : Ce qui distingue l'acide 4-hydroxyindole-3-acétique, c'est son hydroxylation spécifique en position 4, qui lui confère des propriétés chimiques et biologiques uniques. Cette modification améliore son interaction avec certains récepteurs et enzymes, ce qui la rend précieuse pour la recherche et les applications industrielles .

Propriétés

IUPAC Name |

2-(4-hydroxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-8-3-1-2-7-10(8)6(5-11-7)4-9(13)14/h1-3,5,11-12H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOSTOCJEXIQIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427653 | |

| Record name | 1H-Indole-3-acetic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56395-08-5 | |

| Record name | 1H-Indole-3-acetic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

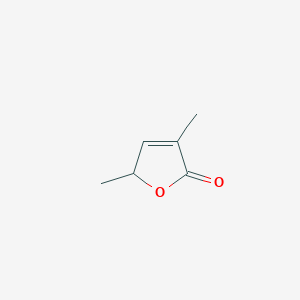

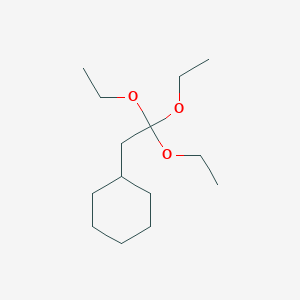

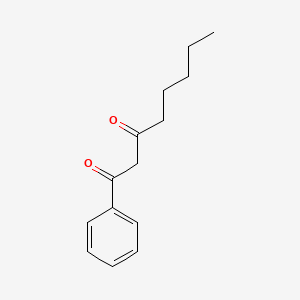

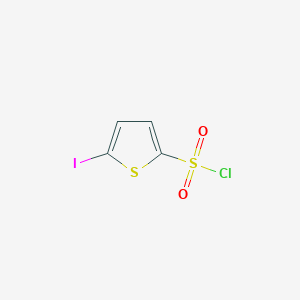

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B3053764.png)